molecular formula C9H11ClN2O2 B13018708 5-Chloro-2,4-dimethoxybenzimidamide

5-Chloro-2,4-dimethoxybenzimidamide

Cat. No.: B13018708
M. Wt: 214.65 g/mol
InChI Key: GKNSTHNLYJVSKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxybenzimidamide typically involves the reaction of 5-chloro-2,4-dimethoxybenzoic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert the benzoic acid to the corresponding acid chloride, which then reacts with ammonia to form the benzimidamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxybenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzimidamides.

    Oxidation: Benzimidazole aldehydes or acids.

    Reduction: Benzimidazole amines.

Scientific Research Applications

5-Chloro-2,4-dimethoxybenzimidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxybenzimidamide involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,4-dimethoxybenzoic acid
  • 5-Chloro-2,4-dimethoxybenzamide
  • 5-Chloro-2,4-dimethoxybenzylamine

Uniqueness

5-Chloro-2,4-dimethoxybenzimidamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor or greater stability under certain conditions .

Biological Activity

5-Chloro-2,4-dimethoxybenzimidamide is a compound of interest due to its potential biological activities, including antioxidant properties and its role in medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H10ClN3O2
  • Molar Mass : 229.64 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The presence of chlorine and methoxy groups in the benzene ring contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with appropriate amine reagents under controlled conditions. The reaction can be facilitated by using catalysts or specific solvents to enhance yield and purity.

Antioxidant Activity

One of the primary areas of interest regarding this compound is its antioxidant activity. The compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound88.625
Ascorbic Acid90.020
Other Related CompoundsVariesVaries

The results indicate that this compound exhibits significant radical scavenging ability comparable to well-known antioxidants like ascorbic acid .

Cytotoxicity Studies

In addition to antioxidant properties, cytotoxicity studies have been conducted to assess the compound's effects on cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical)303
MCF-7 (Breast)254
Normal Fibroblasts>100-

These results highlight the potential of this compound as a lead compound for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to benzimidamides. For instance:

  • Study on Antioxidant Mechanisms : A study demonstrated that compounds similar to this compound showed enhanced antioxidant activity through the modulation of oxidative stress pathways in cellular models .
  • Cancer Therapy Research : Research indicated that benzimidamide derivatives could inhibit tumor growth in vivo by inducing apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Neuroprotective Effects : Another study highlighted neuroprotective effects against oxidative damage in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

5-chloro-2,4-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H11ClN2O2/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H3,11,12)

InChI Key

GKNSTHNLYJVSKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=N)N)Cl)OC

Origin of Product

United States

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